molecular formula C19H21ClN6 B6453153 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549043-29-8

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6453153
CAS No.: 2549043-29-8
M. Wt: 368.9 g/mol
InChI Key: ZFOKTQVZCNIACF-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, making it a molecule of interest for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as 2,4-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions.

    Coupling Reaction: Finally, the two synthesized intermediates are coupled together under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: can be compared with other piperazine and pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its individual components or other similar compounds.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-14-10-15(2)26(23-14)19-12-18(21-13-22-19)25-8-6-24(7-9-25)17-5-3-4-16(20)11-17/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKTQVZCNIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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